molecular formula C13H15N3O2 B14620501 1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)- CAS No. 59106-10-4

1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)-

Cat. No.: B14620501
CAS No.: 59106-10-4
M. Wt: 245.28 g/mol
InChI Key: WLIXIVFBYYUSBQ-UHFFFAOYSA-N
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Description

1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)- is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are used in various medicinal and industrial applications

Chemical Reactions Analysis

Types of Reactions

1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine, various oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different indazole derivatives with varying biological activities .

Scientific Research Applications

1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)- has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)- involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, modulating the activity of enzymes involved in various biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1H-Indazole-4,7-dione, 3,6-dimethyl-5-(1-pyrrolidinyl)- stands out due to its unique structural features, which confer specific chemical reactivity and biological activity.

Properties

CAS No.

59106-10-4

Molecular Formula

C13H15N3O2

Molecular Weight

245.28 g/mol

IUPAC Name

3,6-dimethyl-5-pyrrolidin-1-yl-2H-indazole-4,7-dione

InChI

InChI=1S/C13H15N3O2/c1-7-11(16-5-3-4-6-16)13(18)9-8(2)14-15-10(9)12(7)17/h3-6H2,1-2H3,(H,14,15)

InChI Key

WLIXIVFBYYUSBQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C2=C(NN=C2C1=O)C)N3CCCC3

Origin of Product

United States

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